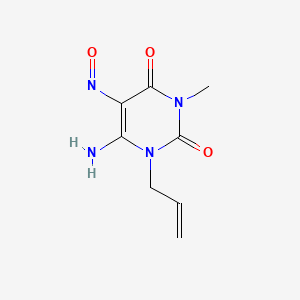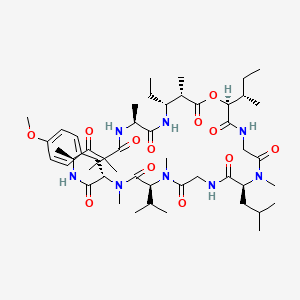
Dolastatin 11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolastatin 11 is a marine-derived depsipeptide originally isolated from the sea hare Dolabella auricularia. This compound is part of the dolastatin family, known for their potent antineoplastic properties. This compound has shown significant promise in cancer research due to its ability to disrupt cellular processes, making it a valuable candidate for therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dolastatin 11 involves multiple steps, starting with the preparation of its unique amino acid components. The process typically includes the formation of amide bonds between these amino acids. One efficient method involves the use of a universal dolastatin core, which is then reacted with specific amines and carboxylic acids to form the final compound .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in synthetic chemistry have enabled more efficient production methods. These methods often involve the use of high-purity intermediates and optimized reaction conditions to ensure the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dolastatin 11 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule.
Reduction: Used to alter the oxidation state of certain components.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications being made. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction might yield more saturated compounds .
Scientific Research Applications
Dolastatin 11 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes, particularly in cancer cells.
Medicine: Explored as a potential therapeutic agent for various cancers due to its ability to disrupt cell division.
Industry: Utilized in the development of novel drug delivery systems and as a lead compound for designing new anticancer agents .
Mechanism of Action
Dolastatin 11 exerts its effects by disrupting the actin filament network within cells. This disruption leads to cell cycle arrest at the cytokinesis stage, preventing the proper division of cells. The compound causes a rapid rearrangement of F-actin into aggregates, resulting in dramatic cytoplasmic retraction and ultimately cell death .
Comparison with Similar Compounds
Dolastatin 11 is part of a family of compounds that includes dolastatin 10, dolastatin 15, and others. Compared to these, this compound has unique structural features that contribute to its specific biological activities. For instance, while dolastatin 10 is known for its potent antiproliferative effects, this compound’s ability to disrupt the actin network sets it apart .
Similar Compounds
Dolastatin 10: Known for its strong antiproliferative activity.
Dolastatin 15: Exhibits similar antineoplastic properties but with different molecular targets.
Aplidine: Another marine-derived compound with potent anticancer effects.
This compound’s unique mechanism of action and its potential for therapeutic development make it a valuable compound in the field of cancer research.
Properties
CAS No. |
111517-68-1 |
|---|---|
Molecular Formula |
C50H80N8O12 |
Molecular Weight |
985.2 g/mol |
IUPAC Name |
(2S,8S,14S,17S,20S,25S,28R,29S)-2-[(2S)-butan-2-yl]-28-ethyl-17-[(4-methoxyphenyl)methyl]-7,13,16,20,22,22,25,29-octamethyl-8-(2-methylpropyl)-14-propan-2-yl-1-oxa-4,7,10,13,16,19,24,27-octazacyclotriacontane-3,6,9,12,15,18,21,23,26,30-decone |
InChI |
InChI=1S/C50H80N8O12/c1-17-29(7)41-46(65)52-25-38(59)56(13)36(23-27(3)4)44(63)51-26-39(60)58(15)40(28(5)6)47(66)57(14)37(24-33-19-21-34(69-16)22-20-33)45(64)53-31(9)42(61)50(11,12)49(68)54-32(10)43(62)55-35(18-2)30(8)48(67)70-41/h19-22,27-32,35-37,40-41H,17-18,23-26H2,1-16H3,(H,51,63)(H,52,65)(H,53,64)(H,54,68)(H,55,62)/t29-,30-,31-,32-,35+,36-,37-,40-,41-/m0/s1 |
InChI Key |
XOSLDLHSPLPVME-FKLVWXFWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H](C(=O)O[C@H](C(=O)NCC(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)C(C(=O)N[C@H](C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)[C@@H](C)CC)C |
Canonical SMILES |
CCC1C(C(=O)OC(C(=O)NCC(=O)N(C(C(=O)NCC(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)C(C(=O)NC(C(=O)N1)C)(C)C)C)CC2=CC=C(C=C2)OC)C)C(C)C)C)CC(C)C)C)C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


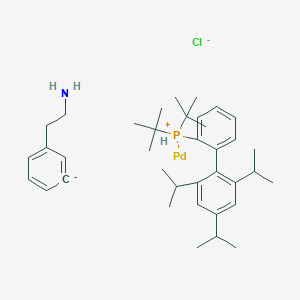

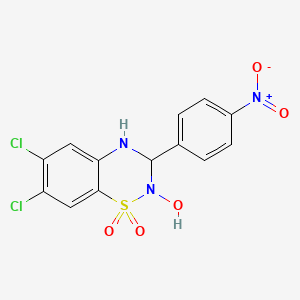
![12-Hydroxyindolo[2,1-b]quinazoline-6(12H)-one](/img/structure/B12810574.png)
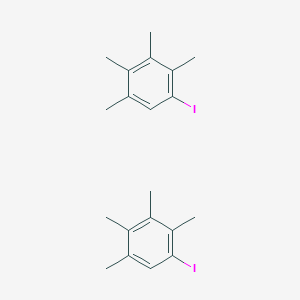
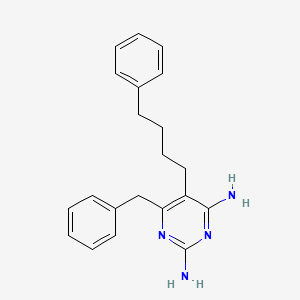
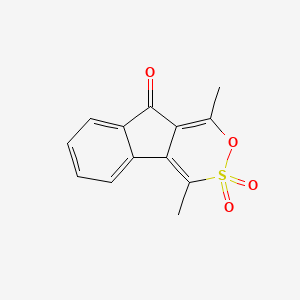
![2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol](/img/structure/B12810619.png)
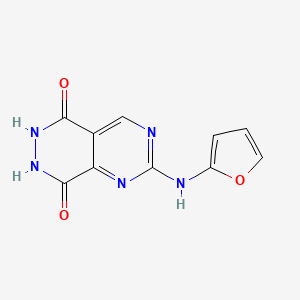
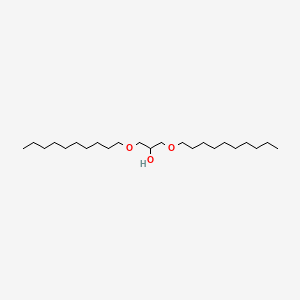
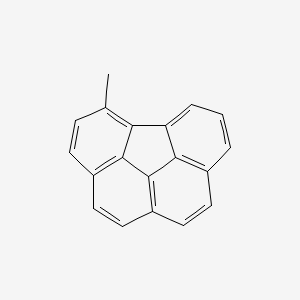

![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
